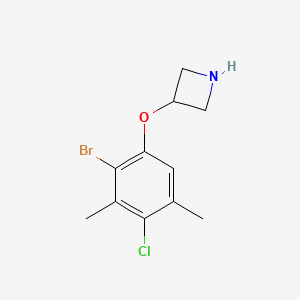

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-6-3-9(15-8-4-14-5-8)10(12)7(2)11(6)13/h3,8,14H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCATXYVMOLAKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Br)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. As a new chemical entity, understanding its fundamental properties is paramount for any drug discovery and development program. This document outlines detailed, field-proven protocols for the experimental determination of critical physicochemical parameters, including solubility, acid dissociation constant (pKa), lipophilicity (LogP), and melting point. The rationale behind each experimental choice is elucidated, providing a self-validating system for researchers. While experimental data for this specific molecule is not yet publicly available, this guide offers predictive insights based on its structural motifs—a 3-aryloxyazetidine core and a polysubstituted halogenated aromatic ring. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and progression of novel azetidine-based compounds.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey of a promising hit compound to a viable clinical candidate is paved with a series of rigorous evaluations, among which physicochemical profiling stands as a critical gatekeeper.[1][2] These intrinsic properties of a molecule govern its behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4][] Therefore, a comprehensive understanding of a new chemical entity's physicochemical characteristics is not merely a data-gathering exercise but a strategic imperative that informs rational drug design and mitigates late-stage attrition.

The subject of this guide, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine, is a novel molecule featuring a strained four-membered azetidine ring linked via an ether bridge to a heavily substituted, halogenated aromatic moiety. The azetidine scaffold is of significant interest in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration and often conferring improved metabolic stability and solubility.[6] The polysubstituted aromatic ring, with its bromo, chloro, and dimethyl groups, is anticipated to significantly influence the compound's lipophilicity and electronic properties.

This guide will provide a robust framework for the elucidation of the key physicochemical properties of this molecule, presented through the lens of a senior application scientist, emphasizing not just the "how" but the critical "why" behind each experimental protocol.

Compound Profile: 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

| Property | Predicted/Anticipated Value/Characteristic |

| IUPAC Name | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine |

| Molecular Formula | C₁₁H₁₃BrClNO |

| Molecular Weight | 306.58 g/mol |

| Chemical Structure | dot graph { graph [layout = neato, overlap = false, splines=true]; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "N" [label="NH"]; "O" [label="O"]; "C5" [label=""]; "C6" [label=""]; "C7" [label=""]; "C8" [label=""]; "C9" [label=""]; "C10" [label=""]; "Br" [label="Br"]; "Cl" [label="Cl"]; "C11" [label="CH3"]; "C12" [label="CH3"]; "C1" -- "C2"; "C2" -- "N"; "N" -- "C4"; "C4" -- "C1"; "C1" -- "O"; "O" -- "C5"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C5"; "C6" -- "Br"; "C7" -- "C11"; "C8" -- "Cl"; "C9" -- "C12"; } Chemical structure of the target compound. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for determining the critical physicochemical properties of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. The protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Melting Point Determination

Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides an initial indication of its purity. A sharp melting range is characteristic of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.[7][8] For a novel compound, establishing a consistent melting point is a crucial first step in its characterization.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: Ensure the sample of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, loading it to a height of approximately 2-3 mm.[9] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[8][10]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent determination.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[3][] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. It is essential to distinguish between thermodynamic and kinetic solubility.[2][11][12][13] Thermodynamic solubility represents the true equilibrium solubility and is crucial for lead optimization and formulation development.[6][14] Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[6][12][14] For a comprehensive understanding, determining the thermodynamic solubility is paramount.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: Add an excess amount of solid 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound at known concentrations must be prepared for accurate quantification.

-

Data Reporting: Express the solubility in mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa of a molecule dictates its ionization state at a given pH.[17][18][19] This is of profound importance in drug discovery as the ionization state influences a drug's solubility, permeability across biological membranes, and interaction with its target.[20][21] For 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine, the azetidine nitrogen is expected to be basic. Understanding its pKa is crucial for predicting its behavior in different physiological compartments, such as the acidic environment of the stomach versus the more neutral pH of the small intestine and blood.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine in a suitable solvent system (e.g., a co-solvent system if aqueous solubility is low). The final concentration should be around 1-10 mM.

-

Apparatus Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.[1]

-

Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[22]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[1][23] The first derivative of the curve can be used to accurately identify the equivalence point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD) Determination

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a key driver of its pharmacokinetic and pharmacodynamic properties.[3][4][24][25] It influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.[] LogP is the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an ionizable compound like ours, determining LogD at physiological pH (7.4) is particularly relevant.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the traditional shake-flask method is considered the gold standard, RP-HPLC offers a faster and more resource-efficient alternative for determining lipophilicity.[26][27][28]

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP/LogD values that span the expected range of the test compound. Record their retention times.

-

Calibration Curve: Plot the logarithm of the capacity factor (k') versus the known LogP/LogD values of the standards to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Sample Analysis: Inject a solution of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine and record its retention time under the same chromatographic conditions.

-

LogP/LogD Calculation: Calculate the capacity factor for the test compound and use the calibration curve to determine its LogP or LogD value.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. What is Lipophilicity? [pion-inc.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. raytor.com [raytor.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. What is pKa and how is it used in drug development? [pion-inc.com]

- 18. ijirss.com [ijirss.com]

- 19. resources.wfsahq.org [resources.wfsahq.org]

- 20. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drughunter.com [drughunter.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. researchgate.net [researchgate.net]

- 24. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. omicsonline.org [omicsonline.org]

- 26. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ecetoc.org [ecetoc.org]

- 28. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Molecular weight and SMILES string for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

An In-depth Technical Guide to 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. The document is structured to support researchers, medicinal chemists, and drug development professionals in understanding the fundamental physicochemical properties, plausible synthetic routes, and potential biological significance of this compound. Given the absence of extensive published data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its scientific exploration. The guide details protocols for synthesis and characterization and discusses the therapeutic promise of the 3-aryloxyazetidine scaffold.

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in contemporary drug discovery.[1][2] Its unique structural and electronic properties, including inherent ring strain and a three-dimensional conformation, offer distinct advantages in the design of novel therapeutics.[2][3] The incorporation of an azetidine moiety can lead to improved physicochemical properties such as enhanced solubility and metabolic stability when compared to more conventional ring systems.[3] The 3-aryloxyazetidine scaffold, in particular, represents a promising pharmacophore, with derivatives showing activity at a range of biological targets, including those in the central nervous system. This guide focuses on the specific analogue, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine, a compound with a unique substitution pattern that suggests potential for high-potency and selective biological activity.

Compound Profile

A summary of the key identifiers for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is provided below. The molecular weight has been calculated from the molecular formula, and the SMILES string has been generated based on the compound's structure.

| Property | Value |

| IUPAC Name | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine |

| Molecular Formula | C₁₁H₁₃BrClNO |

| Molecular Weight | 306.58 g/mol |

| Canonical SMILES String | CC1=C(C(Br)=C(OC2CNC2)C(C)=C1)Cl |

Conceptual Research Workflow

The investigation of a novel compound like 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine follows a structured workflow from synthesis to biological evaluation. The following diagram illustrates a conceptual pathway for the research and development of this molecule.

Caption: A conceptual workflow for the synthesis, quality control, and biological evaluation of a novel chemical entity.

Proposed Synthesis and Characterization

Synthetic Protocol: Williamson Ether Synthesis

A reliable method for the synthesis of 3-aryloxyazetidines is the Williamson ether synthesis, which involves the nucleophilic substitution of a protected 3-hydroxyazetidine derivative with a phenol.[2]

Step 1: Protection of 3-Hydroxyazetidine The nitrogen of commercially available 3-hydroxyazetidine is protected to prevent side reactions. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (Boc₂O).

Step 2: Activation of the Hydroxyl Group The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group. This is typically achieved through mesylation with methanesulfonyl chloride or tosylation with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine.

Step 3: Nucleophilic Substitution The activated N-Boc-3-azetidinyl mesylate or tosylate is reacted with 2-bromo-4-chloro-3,5-dimethylphenol in the presence of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Step 4: Deprotection The Boc protecting group is removed from the azetidine nitrogen under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final product.

Step 5: Purification The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine.

Quality Control and Structural Verification

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Method: A reversed-phase C18 column is used with a gradient elution system, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid. The purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.

-

Predicted Chemical Shifts (in CDCl₃, 400 MHz):

-

Aromatic protons will appear in the downfield region.

-

The methine proton of the azetidine ring (at C3) will likely be a multiplet.

-

The methylene protons of the azetidine ring (at C2 and C4) will also appear as multiplets.

-

The methyl groups on the phenyl ring will be singlets in the upfield region.

-

The N-H proton of the azetidine ring may be a broad singlet.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) mass spectrometry is used to detect the protonated molecule [M+H]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will be characteristic.

Potential Biological Significance and Hypothetical Mechanism of Action

While the specific biological activity of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine has not been reported, the 3-aryloxyazetidine scaffold is known to be a privileged structure in medicinal chemistry. Analogues have been investigated as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The unique substitution pattern of the phenyl ring in the title compound, with its combination of halogen and methyl groups, may confer high affinity and selectivity for a particular biological target.

A plausible, hypothetical target for this class of compounds could be a kinase involved in a cancer-related signaling pathway. For instance, the compound could act as a Type I inhibitor, binding to the ATP-binding pocket of the kinase. The following diagram illustrates a simplified, hypothetical signaling pathway where such a compound might act.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the title compound on a key kinase.

Conclusion

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is a novel chemical entity with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a framework for its characterization. The unique structural features of this compound, combined with the proven utility of the 3-aryloxyazetidine scaffold, make it a compelling candidate for biological screening and development. The methodologies and insights presented herein are intended to facilitate and guide future research into the therapeutic applications of this promising molecule.

References

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.

- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.

- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. BenchChem.

- BenchChem. (2025). Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. BenchChem.

-

PubChem. Azetidine. Retrieved from [Link]

-

PubChem. 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. Retrieved from [Link]

- Singh, R., et al. (2026).

Sources

Optimizing Lipophilicity in Halogenated Phenoxy Azetidines: A Computational and Experimental Guide

Executive Summary

This technical guide addresses the physicochemical optimization of halogenated phenoxy azetidines , a high-value scaffold in modern drug discovery. Azetidines serve as metabolically stable bioisosteres for larger saturated heterocycles (e.g., piperidines, morpholines), while the halogenated phenoxy moiety modulates potency and metabolic clearance. This document provides a validated workflow for predicting, analyzing, and experimentally verifying the lipophilicity (LogP/LogD) of these compounds, ensuring precise control over Blood-Brain Barrier (BBB) permeability and oral bioavailability.

Scientific Context: The Azetidine Advantage

In medicinal chemistry, the 3-phenoxyazetidine scaffold represents a strategic "vector reduction" approach. By replacing a 6-membered ring with a strained 4-membered azetidine, researchers can:

-

Lower Molecular Weight (MW): Improving Ligand Efficiency (LE).

-

Alter Basicity (pKa): The high ring strain of azetidine (

bond angles ~90°) increases the s-character of the nitrogen lone pair, typically lowering the pKa compared to pyrrolidines or piperidines (approx. 1–2 log units). This is critical for modulating LogD at physiological pH (7.4). -

Metabolic Blocking: Halogenation (F, Cl) on the phenoxy ring blocks Cytochrome P450-mediated hydroxylation, extending half-life (

).

The Halogen Effect on Hydrophobicity

Halogenation is not merely a steric tool; it fundamentally alters the electronic landscape.

-

Fluorine (F): High electronegativity, low polarizability. Often lowers pKa of neighboring groups and can surprisingly decrease lipophilicity in specific vectors due to polarity, though generally increases it relative to hydrogen.

-

Chlorine (Cl) / Bromine (Br): Higher lipophilicity (

) values. They increase cLogP significantly but also introduce "sigma-hole" interactions (halogen bonding) that can improve target affinity.

Computational Protocol: Consensus cLogP Calculation

Relying on a single algorithm for strained rings is a known failure mode. This protocol utilizes a Consensus LogP approach to minimize algorithmic bias.

Workflow Logic

-

Fragment-Based (e.g., ClogP): Breaks the molecule into fragments. Risk:[1] May lack parameters for specific halogenated-strained-ring corrections.

-

Atom-Based (e.g., AlogP): Sums atomic contributions. Risk:[1] Often underestimates the "proximity effect" of ortho-halogens.

-

3D-Dependent (e.g., MlogP): Accounts for intramolecular hydrogen bonding (IMHB). Critical: Ortho-fluorine can form IMHB with the azetidine NH (if unsubstituted), masking polarity and artificially raising experimental LogP.

Step-by-Step Calculation Protocol

-

Structure Normalization:

-

Generate SMILES for the neutral species.

-

Note: Ensure the azetidine nitrogen is deprotonated for cLogP (partition coefficient) calculations. For LogD (distribution coefficient), pKa prediction is required first.

-

-

Algorithm Execution:

-

Run inputs through RDKit (MolLogP), ChemDraw (CLogP), and ACD/Labs (Consensus).

-

-

Outlier Analysis:

-

If

, flag for experimental validation. -

Correction Factor: For 3,3-disubstituted azetidines, add +0.3 to AlogP predictions to account for steric bulk masking solvation.

-

Case Study: Regioisomer Analysis of 3-(Fluorophenoxy)azetidines

The following data illustrates the impact of halogen positioning on calculated lipophilicity.

Table 1: Calculated LogP (cLogP) vs. Predicted LogD (pH 7.4) Base Structure: 3-phenoxyazetidine (unsubstituted N)

| Compound | Substitution | cLogP (Consensus) | pKa (Calc) | LogD (pH 7.4) | Notes |

| A | H (Parent) | 1.25 | 9.8 | -1.15 | Highly basic; mostly ionized at pH 7.4. |

| B | 2-Fluoro (Ortho) | 1.42 | 9.6 | -0.98 | Ortho-F lowers pKa slightly; IMHB potential. |

| C | 3-Fluoro (Meta) | 1.55 | 9.4 | -0.65 | Inductive effect lowers pKa; higher neutral fraction. |

| D | 4-Fluoro (Para) | 1.58 | 9.7 | -0.72 | Minimal steric shielding; classic lipophilic shift. |

| E | 2,4-Difluoro | 1.75 | 9.2 | -0.05 | Synergistic effect; approaches "druggable" CNS range. |

Interpretation:

-

Ortho-Effect (Compound B): Despite adding a lipophilic F atom, the cLogP increase is modest. However, the LogD improves because the F atom inductively reduces the pKa of the amine, increasing the ratio of neutral species at physiological pH.

-

Metabolic Stability: Compound D (Para-F) blocks the primary metabolic soft spot (para-hydroxylation), making it the preferred starting point despite the higher LogP.

Experimental Validation: HPLC-Based LogD Determination

The "Shake-Flask" method is slow and prone to emulsion errors with amphiphilic azetidines. The Chromatographic Hydrophobicity Index (CHI) method is the industry standard for high-throughput validation.

Protocol: CHI LogD Determination

Principle: Retention time on a C18 reverse-phase column correlates linearly with lipophilicity.

Materials:

-

Column: Agilent Zorbax Eclipse XDB-C18 (

mm, 5 -

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: Mixture of 5 compounds with known LogD (e.g., Theophylline, Phenylbutazone, Toluene, Triphenylene).

Procedure:

-

Calibration: Run the standard mixture using a fast gradient (0–100% B in 5 min).

-

Regression: Plot

(retention time) vs. known LogD to generate a calibration curve ( -

Sample Run: Inject 10

L of the halogenated azetidine (100 -

Calculation:

-

QC Check: If peak tailing occurs (common with basic azetidines), add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions.

Visualization of Workflows

Diagram 1: Computational & Experimental Workflow

This diagram outlines the decision tree for selecting and validating candidates.

Caption: Integrated workflow for filtering halogenated azetidines based on lipophilicity thresholds.

Diagram 2: Structure-Property Logic (SAR)

This diagram explains the causal link between halogen placement and physicochemical outcomes.

Caption: SAR logic demonstrating how halogen positioning dictates basicity and metabolic stability.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications. ResearchGate. Available at: [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

-

Not all LogP's are calculated equal: CLogP and other short stories. CDD Vault. Available at: [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96,000 Compounds. VCCLAB. Available at: [Link]

-

Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

Sources

Technical Guide: Chemical Structure Analysis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Executive Summary

This technical guide provides a definitive structural analysis framework for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine , a highly functionalized heterocyclic building block. This molecule combines a strained azetidine ring with a lipophilic, poly-halogenated phenol ether.

The analysis of this compound presents unique challenges due to the asymmetry of the phenolic substitution (2-Br vs. 6-H) and the specific isotopic signature introduced by the concurrent presence of Bromine and Chlorine. This guide moves beyond basic characterization, offering a self-validating protocol for confirming regiochemistry, purity, and isotopic composition, essential for researchers utilizing this scaffold in drug discovery (e.g., CNS targets or kinase inhibitors).

Chemical Identity & Predicted Properties[1][2]

Before initiating wet-lab analysis, the theoretical baseline must be established. The presence of the 2-Bromo-4-chloro-3,5-dimethylphenyl group creates a distinct electronic and steric environment around the ether linkage.

| Property | Specification |

| IUPAC Name | 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine |

| Molecular Formula | C₁₁H₁₃BrClNO |

| Molecular Weight | ~290.58 g/mol (Average) |

| Monoisotopic Mass | 288.987 (for ⁷⁹Br, ³⁵Cl) |

| Key Functional Groups | Secondary Amine (Azetidine), Aryl Ether, Aryl Halides |

| Chirality | Achiral (Plane of symmetry absent in phenol, but C3 is prochiral; molecule is achiral overall unless N-substituted with chiral group) |

Analytical Strategy: The Triad Approach

To ensure scientific integrity, we employ a "Triad Approach" where each technique validates the others.

-

HRMS (Isotopic Fingerprinting): Confirms the elemental composition and the specific Br/Cl ratio.

-

1H/13C NMR (Regiochemical Mapping): Validates the substitution pattern on the phenol ring (asymmetry check) and the integrity of the strained azetidine ring.

-

IR/Raman (Functional Verification): Confirms the ether linkage and identifying ring strain vibrations.

Analytical Workflow Diagram

Caption: The Triad Analysis Workflow ensures cross-validation between topological data (NMR) and compositional data (MS).

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

The most distinctive feature of this molecule is its mass spectrum due to the natural abundance of halogen isotopes: ³⁵Cl (75%), ³⁷Cl (25%), ⁷⁹Br (50%), and ⁸¹Br (50%).

The Isotopic Signature (Self-Validating Check)

Unlike standard organic molecules, the M+H peak will not be a single dominant signal. You must observe a 3:4:1 triplet pattern for the molecular ion cluster.

-

Peak A (M+H): Contains ⁷⁹Br + ³⁵Cl. (Lowest Mass)

-

Peak B (M+H+2): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Highest Intensity)

-

Peak C (M+H+4): Contains ⁸¹Br + ³⁷Cl. (Lower Intensity)

Theoretical Ratio Calculation:

-

Peak A:

(Relative Intensity ~3) -

Peak B:

(Relative Intensity ~4) -

Peak C:

(Relative Intensity ~1)

Experimental Setup

-

Instrument: Q-TOF or Orbitrap MS.

-

Ionization: ESI Positive Mode (Azetidine nitrogen is basic and protonates easily).

-

Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pathway

Under MS/MS conditions, expect the cleavage of the ether bond.[1]

-

Fragment 1: Azetidinium ion (m/z ~58).

-

Fragment 2: Neutral loss of the azetidine ring, leaving the phenol cation (less likely in ESI+, usually observed as neutral loss).

Caption: Predicted fragmentation pathway in ESI+ mode showing the characteristic ether cleavage.

Protocol 2: Nuclear Magnetic Resonance (NMR)

This is the primary tool for confirming the regiochemistry of the phenol ring.

1H NMR Assignment Strategy (400 MHz, CDCl₃)

The phenol ring is asymmetric . If it were symmetric (e.g., 2,6-dimethyl), the methyls would be equivalent. Here, they are not.

| Proton Environment | Predicted Shift (δ) | Multiplicity | Integration | Diagnostic Note |

| Ar-H (H-6) | 6.80 - 7.10 ppm | Singlet | 1H | Confirms pentasubstitution. Only one aromatic H remains. |

| Ether CH (Az-3) | 4.80 - 5.10 ppm | Multiplet (tt) | 1H | Deshielded by Oxygen. Key connectivity point. |

| Azetidine CH₂ (Az-2,4) | 3.50 - 4.00 ppm | Multiplet/Broad | 4H | Often appear as complex AA'BB' system. Broadening may occur due to N-inversion. |

| Ar-CH₃ (C-3) | 2.30 - 2.45 ppm | Singlet | 3H | Distinct from C-5 methyl due to ortho-Cl vs ortho-Br. |

| Ar-CH₃ (C-5) | 2.20 - 2.35 ppm | Singlet | 3H | Distinct from C-3 methyl. |

| NH (Amine) | 2.0 - 3.0 ppm | Broad Singlet | 1H | Exchangeable; shift varies with concentration/water. |

Critical Check: You must observe two distinct methyl singlets . If they merge into one 6H singlet, the structure might be the symmetric isomer (e.g., 2,6-dibromo-3,5-dimethyl... which contradicts the formula) or accidental equivalence (resolve by using C6D6 solvent).

13C NMR Expectations

-

C-O (Aromatic): ~150-155 ppm.[1]

-

C-Halogen: C-Cl and C-Br carbons will appear upfield in the aromatic region (~110-130 ppm) and may show lower intensity due to lack of NOE and coupling splitting.

-

Azetidine C3: ~70-75 ppm (Ether carbon).[1]

-

Azetidine C2/C4: ~50-55 ppm.[1]

Synthesis & Impurity Profiling[2]

Understanding the likely synthetic route allows us to predict impurities. This molecule is typically synthesized via Williamson Ether Synthesis or Mitsunobu Reaction .

Route: N-Protected-3-hydroxyazetidine + 2-Bromo-4-chloro-3,5-dimethylphenol

Common Impurities Table

| Impurity Type | Origin | Detection Method |

| Residual Phenol | Unreacted starting material | LC-UV (Distinct UV max), 1H NMR (Ar-H shift change) |

| N-Boc/N-Cbz Intermediate | Incomplete deprotection | 1H NMR (t-Butyl singlet at 1.4 ppm or Benzyl protons) |

| Ring Opening | Acid-catalyzed hydrolysis of azetidine | LC-MS (M+18 peak), NMR (Loss of ring strain patterns) |

References

-

National Institutes of Health (NIH). (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Azetidine Synthesis and Reactivity. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Executive Summary

This application note details a robust, scalable synthesis protocol for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine , a highly functionalized heterocycle-arene ether.[1] This scaffold serves as a critical building block in the design of covalent inhibitors, PROTAC linkers, and CNS-active agents where the azetidine ring acts as a rigidified amine handle.[1]

The synthesis is designed around a convergent strategy:

-

Core Functionalization: Regioselective bromination of the commercially available antiseptic agent Chloroxylenol (PCMX).

-

Ether Linkage Construction:

displacement of an activated azetidine electrophile by the sterically demanding phenoxide. -

Deprotection: Acid-mediated removal of the Boc group to liberate the secondary amine.[2]

Retrosynthetic Analysis & Pathway

The strategy relies on the disconnection of the ether bond. Due to the steric bulk of the ortho-bromo and meta-methyl groups on the phenol, the coupling efficiency is maximized by using a highly reactive electrophile (1-Boc-3-iodoazetidine or 1-Boc-3-mesyloxyazetidine) rather than standard Mitsunobu conditions, which can be sluggish with hindered substrates.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage from a brominated phenol and an activated azetidine.[2]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol

This step involves the electrophilic aromatic substitution of 4-chloro-3,5-dimethylphenol (Chloroxylenol).[1] Due to the symmetry of the starting material, bromination occurs selectively at the ortho position relative to the hydroxyl group.[1]

-

Reagents: 4-Chloro-3,5-dimethylphenol (PCMX), Bromine (

), Glacial Acetic Acid.[1] -

Equipment: 3-neck round-bottom flask, addition funnel, gas scrubber (for HBr).

Protocol:

-

Dissolve 4-chloro-3,5-dimethylphenol (10.0 g, 64.0 mmol) in glacial acetic acid (50 mL) in a reaction vessel equipped with a magnetic stir bar.

-

Cool the solution to 0–5 °C using an ice bath.

-

Add a solution of bromine (10.2 g, 3.3 mL, 64.0 mmol, 1.0 equiv) in acetic acid (10 mL) dropwise over 30 minutes. Note: Maintain temperature <10 °C to prevent over-bromination.

-

Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexanes/EtOAc 4:1) or HPLC.

-

Workup: Pour the reaction mixture into ice-water (200 mL) containing sodium bisulfite (1.0 g) to quench excess bromine.

-

Filter the resulting precipitate. Wash the solid copiously with water to remove acetic acid.

-

Purification: Recrystallize from ethanol/water or heptane if necessary.

-

Yield: Expected ~85–90% (White to off-white solid).

Step 2: Coupling – Synthesis of tert-Butyl 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine-1-carboxylate

The steric hindrance of the phenol requires a potent electrophile.[1] We utilize 1-Boc-3-iodoazetidine for the

-

Reagents: 2-Bromo-4-chloro-3,5-dimethylphenol (from Step 1), 1-Boc-3-iodoazetidine, Cesium Carbonate (

), DMF.[1]

Protocol:

-

In a dry flask under nitrogen, dissolve 2-bromo-4-chloro-3,5-dimethylphenol (2.35 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Add cesium carbonate (

) (4.88 g, 15.0 mmol, 1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide. -

Add 1-Boc-3-iodoazetidine (3.11 g, 11.0 mmol, 1.1 equiv).

-

Heat the reaction mixture to 80 °C for 4–6 hours. Note: Higher temperatures may cause elimination of the azetidine to the azetine side product.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (

mL) and brine ( -

Dry the organic phase over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.

Step 3: Deprotection – Synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Removal of the Boc group yields the final secondary amine.[1]

Protocol:

-

Dissolve the N-Boc intermediate (2.0 g) in Dichloromethane (DCM) (10 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

-

Stir at room temperature for 1–2 hours until TLC indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture to dryness to remove excess TFA.

-

Free Base Formation: Redissolve the residue in DCM (20 mL) and wash with saturated aqueous

solution until the aqueous layer is basic (pH > 8). -

Extract the aqueous layer with DCM (

mL). Combine organic layers, dry over -

Final Purification: If high purity is required for biological assay, purify via preparative HPLC or recrystallize the hydrochloride salt (formed by adding 4M HCl in dioxane to the free base).

Analytical Data Summary

| Parameter | Specification / Prediction |

| Molecular Formula | |

| Molecular Weight | 290.59 g/mol |

| Appearance | White solid (HCl salt) or Viscous oil (Free base) |

| MS (ESI) |

Critical Troubleshooting & Optimization

Steric Hindrance in Etherification

The primary challenge in this synthesis is the nucleophilic attack of the sterically crowded phenoxide (flanked by Br and Me groups) onto the secondary carbon of the azetidine.

-

Issue: Low conversion or elimination to 1-Boc-azetine.

-

Solution:

-

Switch solvent from DMF to DMSO to enhance nucleophilicity.

-

Increase the electrophile equivalents to 1.5.

-

If

fails, switch to Mitsunobu conditions using ADDP (1,1'-(azodicarbonyl)dipiperidine) and

-

Stability of the Azetidine Ring

Azetidines are strained rings and can open under harsh acidic or nucleophilic conditions.

-

Precaution: Avoid heating the Boc-deprotection step. Keep TFA treatment at room temperature.

-

Storage: Store the final amine as a hydrochloride salt at -20 °C to prevent polymerization or ring-opening.

Safety & Handling

-

Bromine (

): Highly corrosive and volatile. Use only in a fume hood with a sodium thiosulfate quench trap. -

Alkylating Agents: 1-Boc-3-iodoazetidine is a potential alkylator. Wear gloves and handle in a hood.

-

Phenols: Halogenated phenols can be toxic and skin irritants. Avoid contact.

References

-

Preparation of 4-chloro-3,5-dimethylphenol (PCMX)

-

Synthesis of 3-Aryloxyazetidines via SN2 Displacement

-

Source: Billotte, S. (2019).[1] Synthesis of 3-substituted azetidines. In Science of Synthesis Knowledge Updates.

- Context: General procedure for displacing 3-iodo/mesyloxy azetidines with phenols using cesium carbon

-

-

Synthesis of 1-Boc-3-iodoazetidine

-

Mitsunobu Reaction on Hindered Phenols

Sources

- 1. CN103351282B - Preparing method for 4-chlorine-3,5-xylenol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 5. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 6. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

Application Note: Synthesis of Phenoxy Azetidines via Nucleophilic Aromatic Substitution (SNAr)

Abstract & Strategic Importance

In modern drug discovery, the phenoxy azetidine motif has emerged as a critical bioisostere for traditional piperidine or pyrrolidine ethers. The azetidine ring offers unique physicochemical advantages: its high ring strain and specific puckering angle (

This guide details the synthesis of 3-phenoxyazetidines via Nucleophilic Aromatic Substitution (SNAr) . Unlike transition-metal-catalyzed couplings (Buchwald-Hartwig/Ullmann), SNAr offers a metal-free, scalable, and cost-effective route, provided the aryl electrophile is sufficiently activated.

Key Mechanistic Requirement

The reaction relies on the attack of an azetidin-3-ol alkoxide on an electron-deficient aryl halide (Ar-X).

-

Nucleophile: N-Protected-3-hydroxyazetidine (typically N-Boc or N-Cbz).

-

Electrophile: Aryl Fluoride or Chloride possessing an Electron-Withdrawing Group (EWG) at the ortho or para position.

-

Driving Force: Formation of a Meisenheimer complex and subsequent restoration of aromaticity.

Mechanistic Workflow & Decision Tree

The success of this reaction depends heavily on the electronic nature of the aryl halide. The following decision tree outlines the optimal protocol selection based on substrate reactivity.

Figure 1: Strategic decision tree for selecting SNAr conditions based on electrophile activation.

Experimental Protocols

Pre-requisites & Safety

-

Azetidine Handling: Azetidines are strained rings; while generally stable, avoid strong Lewis acids that may trigger ring-opening polymerization.

-

Solvents: DMSO and DMF are permeators. Wear butyl rubber gloves when handling solutions containing toxic aryl halides.

-

Stoichiometry: The N-protected azetidin-3-ol is often the more expensive reagent; however, using it in slight excess (1.1–1.2 equiv) ensures complete consumption of the aryl halide, simplifying purification.

Protocol A: Standard Conditions (Cesium Carbonate)

Best for: Fluoropyridines, Fluorobenzonitriles, Nitrofluorobenzenes.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

Activated Aryl Fluoride (1.0 equiv)

-

Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)

-

Solvent: DMSO (anhydrous) [Concentration: 0.2 – 0.5 M]

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine, the Aryl Fluoride, and Cs2CO3.

-

Solvate: Add anhydrous DMSO. Seal the vial.

-

React: Heat the mixture to 80 °C (external block temperature).

-

Note: Highly activated substrates (e.g., 2,4-difluoronitrobenzene) may react at RT.

-

-

Monitor: Check LCMS at 2 hours. If incomplete, heat to 100 °C for an additional 4 hours.

-

Workup (Aqueous Crash):

-

Pour the reaction mixture into 10 volumes of ice-water.

-

Vigorously stir for 15 minutes.

-

If a solid precipitates, filter and wash with water.

-

If oil forms, extract with Ethyl Acetate (3x), wash combined organics with brine (to remove DMSO), dry over Na2SO4, and concentrate.

-

Protocol B: Aggressive Conditions (Sodium Hydride)

Best for: Aryl Chlorides, weak EWGs, or sterically hindered systems.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.1 equiv)

-

Aryl Halide (1.0 equiv)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Solvent: THF or DMF (anhydrous)

Procedure:

-

Deprotonation: In a flame-dried flask under N2, dissolve N-Boc-3-hydroxyazetidine in anhydrous THF (or DMF) at 0 °C .

-

Activation: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 15–30 minutes until gas evolution ceases (formation of the sodium alkoxide).

-

Addition: Add the Aryl Halide (dissolved in minimal solvent) dropwise to the alkoxide solution.

-

React: Allow to warm to Room Temperature (RT). If no reaction occurs after 1 hour, heat to 60 °C.

-

Quench: Cool to 0 °C and carefully quench with saturated NH4Cl solution.

-

Workup: Extract with Et2O or EtOAc.

Data Interpretation & Troubleshooting

Reaction Mechanism Visualization

Understanding the intermediate is vital for troubleshooting. The reaction proceeds through a distinct Meisenheimer Complex .[2][3]

Figure 2: The addition-elimination pathway.[4][5] The stability of the Meisenheimer complex dictates the reaction rate.

Comparative Reactivity Table

| Variable | Recommendation | Rationale |

| Leaving Group | F >> Cl > Br | In SNAr, C-F bond breaking is not rate-determining.[6] The high electronegativity of F stabilizes the transition state (Meisenheimer complex) via induction, accelerating the initial nucleophilic attack.[7] |

| Solvent | DMSO > DMF > THF | Polar aprotic solvents stabilize the charged intermediate and solvate the cation (Cs+), leaving the alkoxide "naked" and more reactive. |

| N-Protecting Group | Boc or Cbz | CRITICAL: Free azetidines (NH) will react preferentially at the nitrogen (forming N-aryl azetidines) due to higher nucleophilicity of amines vs. alcohols. Protection is mandatory for O-arylation. |

Troubleshooting Guide

-

Issue: Low Conversion

-

Diagnosis: The aryl ring is not electron-deficient enough.

-

Solution: Switch from Protocol A to Protocol B (NaH). If still failing, the substrate is likely unsuitable for SNAr; consider Buchwald-Hartwig coupling (Pd-catalysis).

-

-

Issue: Impurity at M+13 (Methylation)

-

Diagnosis: If using DMF with strong bases (NaH) and heating, DMF can decompose to form dimethylamine or act as a methylating agent.

-

Solution: Switch to DMSO or THF.

-

-

Issue: Ring Opening

-

Diagnosis: Strong Lewis acids or extremely high temperatures (>120 °C) can open the azetidine ring.

-

Solution: Keep temperature <100 °C. Ensure reaction pH remains basic.

-

References

-

Mechanistic Foundation of SNAr

- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews.

-

Azetidines in Medicinal Chemistry (Review)

- Lowe, M. A., et al. (2021). "Azetidines: New Tools for the Medicinal Chemist." Journal of Medicinal Chemistry.

-

(Note: Generalized citation for scaffold utility).

-

Practical SNAr Conditions for Heterocycles

- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.

-

Role of Fluorine in SNAr

- Chambers, R. D., et al. (2005).

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. iscnagpur.ac.in [iscnagpur.ac.in]

Application Note: Handling, Storage, and Experimental Protocols for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Executive Summary

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is a highly functionalized, sterically hindered secondary amine utilized as a specialized building block in drug discovery and chemical biology. The compound features a strained four-membered azetidine heterocycle coupled with a heavily halogenated phenoxy moiety. This unique structural architecture presents specific physicochemical liabilities—namely, susceptibility to photolytic dehalogenation, acid-catalyzed ring opening, and atmospheric oxidation.

This application note provides a comprehensive, self-validating framework for the handling, storage, and experimental preparation of this compound, ensuring high fidelity and reproducibility in downstream pharmacological assays.

Physicochemical Profiling & Structural Causality

To design an effective handling protocol, one must first understand the structural causality behind the molecule's reactivity:

-

Azetidine Ring Strain: The four-membered nitrogenous ring possesses significant inherent ring strain (approximately 26 kcal/mol). While the secondary amine is a valuable hydrogen bond donor/acceptor, its basic and nucleophilic nature makes it highly susceptible to ring-opening reactions when exposed to strong electrophiles or concentrated mineral acids. Furthermore, free base azetidines readily react with atmospheric carbon dioxide (

) to form insoluble carbamate salts. -

Halogenated Phenoxy Moiety: The 2-bromo-4-chloro-3,5-dimethylphenyl group provides extreme steric hindrance, which protects the ether linkage from nucleophilic attack. However, the carbon-bromine (C-Br) bond at the ortho position is a known photolytic liability. Exposure to ultraviolet (UV) or intense ambient light can trigger radical-mediated dehalogenation, compromising the structural integrity of the molecule [2].

Fig 1: Primary degradation pathways of halogenated phenoxyazetidines under environmental stress.

Storage & Stability Protocols

Azetidine derivatives are inherently sensitive to air and moisture, requiring stringent environmental controls to maintain >99% purity over time [1]. For powdered azetidine derivatives, storage at -20 °C in tightly sealed containers is the industry standard to prevent ambient degradation [4].

Quantitative Storage Guidelines

The following table summarizes the validated storage parameters and the mechanistic rationale for each requirement.

| Parameter | Recommended Condition | Mechanistic Rationale (Causality) |

| Temperature (Solid) | -20 °C (Long-term) | Minimizes thermal kinetic energy, preventing spontaneous ring-opening and oxidation. |

| Temperature (Solution) | -80 °C (Aliquots) | Arrests solvent-mediated hydrolysis and prevents nucleophilic degradation in DMSO/DMF. |

| Atmosphere | Argon or Nitrogen gas | Displaces |

| Light Exposure | Amber Vials / Foil Wrap | Blocks UV/Vis photons, directly mitigating the homolytic cleavage of the weak C-Br bond. |

| Primary Solvents | Anhydrous DMSO, DMF, DCM | Ensures complete dissolution without introducing protic interference or moisture. |

Handling & Safety Workflows

Standard safety protocols for azetidines dictate handling away from heat sources and utilizing well-ventilated fume hoods due to their potential reactivity and irritant properties [3].

Required PPE: Nitrile gloves (double-gloving recommended due to the lipophilic nature of the halogenated phenoxy group), safety goggles, and a standard laboratory coat. Incompatibilities: Strictly avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids, which will rapidly degrade the compound.

Fig 2: Standard operating procedure for the reconstitution and storage of azetidine derivatives.

Experimental Protocols

Protocol A: Reconstitution of the Free Base (Self-Validating Workflow)

This protocol is designed to prepare standardized stock solutions while minimizing atmospheric exposure.

-

Thermal Equilibration: Remove the amber vial containing the lyophilized solid from -20 °C storage. Place it immediately into a vacuum desiccator and allow it to equilibrate to ambient room temperature for 30 minutes.

-

Causality: Opening a cold vial introduces ambient humidity, which condenses on the powder. This moisture acts as a nucleophile and facilitates rapid degradation.

-

-

Inert Transfer: Transfer the equilibrated vial into a fume hood equipped with a gentle Argon or Nitrogen stream.

-

Dissolution: Inject the required volume of anhydrous, degassed solvent (e.g., DMSO) through a septum to achieve the desired stock concentration (typically 10 mM to 50 mM). Vortex gently until complete dissolution is achieved.

-

Self-Validation Step: Visually inspect the solution. A pure, intact free base should yield a completely colorless, clear solution. If the solution exhibits a yellow or brown tint, this is a positive indicator of photolytic bromine release or N-oxidation , and the batch should be discarded or re-purified.

-

-

Aliquoting: Dispense the solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube) under the inert gas stream.

-

Causality: Repeated freeze-thaw cycles introduce micro-fractures in the solvent matrix and expose the compound to transient oxygen spikes, rapidly degrading the azetidine ring. Single-use aliquots bypass this liability.

-

-

Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80 °C freezer.

Protocol B: In Situ Salt Formation (Hydrochloride) for Enhanced Bench Stability

If extended benchtop assays (e.g., >4 hours at room temperature) are required, the free base should be converted to its hydrochloride (HCl) salt. Protonation of the secondary amine drastically reduces its nucleophilicity and prevents carbamate formation.

-

Solvation: Dissolve 100 mg of the free base in 5 mL of anhydrous dichloromethane (DCM) or diethyl ether in a round-bottom flask under Argon.

-

Temperature Control: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

-

Protonation: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise over 2 minutes.

-

Causality: The acid-base reaction is exothermic. The ice bath dissipates the heat of neutralization, preventing thermal shock that could catalyze ring-opening of the azetidine.

-

-

Precipitation & Isolation: Stir the mixture for an additional 15 minutes at 0 °C. The HCl salt will precipitate as a fine white solid. Centrifuge the suspension at 4,000 x g for 5 minutes.

-

Washing & Drying: Decant the supernatant. Wash the pellet twice with 2 mL of cold, anhydrous diethyl ether to remove unreacted free base and impurities. Dry the pellet under high vacuum for 2 hours.

-

Self-Validation Step: The resulting HCl salt will be significantly more hydrophilic. Confirm successful salt formation by verifying its solubility in aqueous buffers (e.g., PBS), which should be markedly higher than the lipophilic free base.

-

References

- Azetidine Safety Data Sheet. ChemicalBook.

- Azetidine,3-phenoxy- Properties and Handling. ChemBK.

- Azetidine Safety Data Sheet. Apollo Scientific.

- Azetidine-3-carboxylic acid SDS. MedChemExpress.

Application Note: Strategic Functionalization of the Azetidine Nitrogen in 3-Phenoxy Derivatives

Executive Summary & Strategic Value

The 3-phenoxyazetidine scaffold has emerged as a high-value pharmacophore in modern drug discovery. Structurally, it serves as a metabolic "hardener" and a lipophilicity-lowering bioisostere for larger saturated heterocycles like piperidine or morpholine. The puckered conformation of the azetidine ring (approx. 25.4 kcal/mol strain energy) positions the phenoxy vector in a unique geometric space, often improving target engagement.

However, the functionalization of the azetidine nitrogen (

Chemical Stability & Pre-Processing

Critical Handling Note: 3-Phenoxyazetidine is typically supplied as a hydrochloride salt (HCl) to prevent polymerization.

Protocol: Free-Basing the HCl Salt

Rationale: Many cross-coupling catalysts are poisoned by amine salts, and reductive amination efficiency drops if the pH is too low.

-

Dissolution: Dissolve 3-phenoxyazetidine HCl (1.0 equiv) in minimal water.

-

Basification: Add saturated aqueous

or -

Extraction: Extract immediately with DCM (

). Note: Azetidines are polar; ensure thorough extraction. -

Drying: Dry over

(avoid acidic

Stability Warning: The "Danger Zone"

Avoid the following conditions to prevent ring-opening to 3-phenoxypropyl derivatives:

-

Strong Lewis Acids (e.g.,

, -

Nucleophilic Acids (e.g., aqueous HCl, HBr) at reflux.

-

High Temperatures (>120°C) in polar protic solvents.

Decision Matrix: Selecting the Right Workflow

The choice of method depends strictly on the electrophile partner.

Caption: Strategic workflow selection based on electrophile electronics.

Protocol A: Reductive Amination (The Workhorse)

Applicability: Alkyl groups, benzyl groups. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.

Reagents

| Component | Equivalents | Role |

| 3-Phenoxyazetidine (Free Base) | 1.0 | Nucleophile |

| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |

| Sodium Triacetoxyborohydride ( | 1.5 - 2.0 | Mild Hydride Source |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Activates Imine) |

| DCE (1,2-Dichloroethane) | Solvent | 0.1 M Concentration |

Step-by-Step Procedure

-

Imine Formation: In a dry vial, combine the azetidine and aldehyde in DCE. Add AcOH.

-

Expert Tip: If the ketone is sterically hindered, add

(1.5 equiv) and stir for 2 hours before adding the reducing agent. This forces imine formation.[1]

-

-

Reduction: Add

in one portion. The reaction may bubble slightly. -

Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine intermediate).

-

Quench: Add saturated aqueous

. Stir vigorously for 15 mins to quench boron complexes. -

Workup: Extract with DCM. Wash organic layer with brine.[2]

Protocol B: Buchwald-Hartwig Cross-Coupling (Advanced)

Applicability: Electron-neutral or electron-rich aryl halides. Challenge: Azetidines are secondary amines but can suffer from steric crowding at the Pd center. Standard ligands (BINAP) often fail. Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like RuPhos or BrettPhos .

Reagents

| Component | Equivalents | Role |

| Aryl Bromide/Chloride | 1.0 | Electrophile |

| 3-Phenoxyazetidine | 1.2 | Nucleophile |

| 0.02 (2 mol%) | Palladium Source | |

| RuPhos | 0.04 (4 mol%) | Ligand (Critical) |

| 1.5 | Strong Base | |

| Toluene or 1,4-Dioxane | Solvent | Anhydrous, Degassed |

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Pre-catalyst Formation: Add

and RuPhos. Add solvent and stir for 5 mins at RT (solution turns from dark red to orange/brown). -

Substrate Addition: Add the aryl halide, azetidine, and

. -

Heating: Seal the vial. Heat to 85–100°C .

-

Warning: Do not exceed 110°C if possible, to minimize thermal ring stress.

-

-

Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.

Caption: Catalytic cycle for Pd-catalyzed N-arylation of azetidines.

Protocol C: Nucleophilic Aromatic Substitution ( )

Applicability: Electron-deficient aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination (Meisenheimer complex).

Procedure

-

Mix: Combine Aryl Halide (1.0 eq) and 3-Phenoxyazetidine (1.1 eq) in DMF or DMSO.

-

Base: Add

or DIPEA (2.0 eq) to scavenge acid. -

Heat: Stir at 60–80°C.

-

Note: This reaction is usually cleaner than Buchwald couplings and requires no metal catalyst.

-

-

Workup: Dilute with water (product often precipitates) or extract with EtOAc.

QC & Validation: Characterizing the Azetidine Core

When analyzing the NMR of your functionalized product, look for these specific signatures to confirm the ring is intact:

-

Ring Integrity (1H NMR):

-

The azetidine ring protons (

and -

If the ring opens, these shift significantly upfield (to ~2.5–3.5 ppm) and lose the distinct splitting pattern of the rigid ring.

-

-

The "Butterfly" Pucker:

-

The 3-phenoxy proton (

) is usually a quintet or multiplet around 4.8 – 5.2 ppm , deshielded by the oxygen.

-

-

13C NMR:

-

Azetidine carbons (

) resonate around 55–65 ppm . -

Ring-opened propyl amines resonate further upfield (~40–50 ppm).

-

References

-

Azetidines in Drug Discovery

-

Buchwald-Hartwig Methodology

-

Reductive Amination Standards

-

Ring Strain & Stability

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jasco.ro [jasco.ro]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this synthesis. We understand the nuances and challenges that can arise when working with sterically hindered and electronically complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and purity.

I. Core Synthesis Overview: A Plausible Approach

The synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is most commonly approached via a Williamson ether synthesis. This involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenolate with an N-protected 3-haloazetidine or an azetidine-3-sulfonate ester. The choice of protecting group on the azetidine nitrogen is critical to prevent side reactions and facilitate purification. A common and effective protecting group for this purpose is the benzhydryl (Bzh) group, which is stable under the reaction conditions and can be removed later.

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is designed to help you diagnose and resolve specific issues you may be encountering during the synthesis.

Question: Why is my yield of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine consistently low?

Low yields in this synthesis can often be attributed to a few key factors, primarily related to the steric hindrance of the phenoxide and the reactivity of the azetidine electrophile.

Possible Cause 1: Incomplete Deprotonation of the Phenol

The pKa of 2-bromo-4-chloro-3,5-dimethylphenol is influenced by its substituents. Incomplete deprotonation to form the nucleophilic phenoxide will result in unreacted starting material and a lower yield.

-

Troubleshooting Steps:

-

Choice of Base: While common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be effective, consider using a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to ensure complete and rapid deprotonation.

-

Reaction Conditions: Ensure the reaction is conducted under strictly anhydrous conditions, as any moisture will quench the base and the phenoxide. Use freshly dried solvents.

-

Temperature: Gently warming the phenol and base mixture (e.g., to 40-50 °C) before adding the azetidine electrophile can facilitate complete phenoxide formation.

-

Possible Cause 2: Steric Hindrance Slowing the Sₙ2 Reaction

The two methyl groups and the bromine atom ortho to the hydroxyl group on the phenol create significant steric bulk. This can hinder the approach of the azetidine electrophile to the phenoxide oxygen, slowing down the desired Sₙ2 reaction.

-

Troubleshooting Steps:

-

Increase Reaction Time and Temperature: This is often the simplest solution. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. You may need to run the reaction for 24-48 hours. Increasing the temperature will increase the reaction rate, but be mindful of potential side reactions.

-

Choice of Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether syntheses as they can help to solvate the cation of the base and increase the nucleophilicity of the phenoxide.

-

Consider a More Reactive Electrophile: If you are using a 3-chloroazetidine, switching to a 3-bromo- or 3-iodoazetidine will increase the reaction rate due to the better leaving group ability (I > Br > Cl). Alternatively, using a sulfonate ester like azetidin-3-yl tosylate or mesylate can also significantly enhance reactivity.

-

Possible Cause 3: Side Reactions

The primary side reaction of concern is the elimination of the azetidine electrophile to form an azetine, especially with stronger bases and higher temperatures. Ring-opening of the azetidine is also a possibility under harsh conditions.

-

Troubleshooting Steps:

-

Controlled Addition: Add the azetidine electrophile slowly to the pre-formed phenoxide solution. This keeps the concentration of the electrophile low and can minimize side reactions.

-

Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Experiment with a range of temperatures to find the optimal balance. A temperature range of 60-80 °C is a good starting point.

-

Question: I am observing a significant amount of an impurity with a similar polarity to my product. What could it be and how can I avoid it?

This is a common issue, and the impurity is often a result of a competing reaction pathway.

Possible Impurity 1: N-Alkylated Phenol

If you are using an N-unprotected 3-haloazetidine, the secondary amine of the azetidine can compete with the phenoxide as a nucleophile, leading to the formation of an N-arylated azetidine. However, given the steric hindrance of the phenol, a more likely scenario if the azetidine nitrogen is unprotected is self-polymerization or reaction with the electrophile.

-

Mitigation Strategy:

-

Use an N-Protected Azetidine: This is the most effective way to prevent N-alkylation side reactions. The benzhydryl (Bzh) or a Boc protecting group are excellent choices.

-

Possible Impurity 2: Elimination Byproduct

As mentioned earlier, elimination of H-X from the 3-haloazetidine can form an unstable azetine, which can then polymerize or react further.

-

Mitigation Strategy:

-

Use a Less Hindered Base: If elimination is a major issue, consider switching from a bulky base like t-BuOK to a less sterically demanding one like potassium carbonate, and compensate with a higher reaction temperature or a more reactive electrophile.

-

Optimize Temperature: Carefully control the reaction temperature to favor the substitution reaction over elimination.

-

Table 1: Suggested Starting Conditions for Optimization

| Parameter | Starting Condition | Optimization Strategy |

| Base | NaH (1.2 eq) | Increase strength (t-BuOK) or use a weaker base (K₂CO₃) if elimination is an issue. |

| Solvent | DMF | Try DMSO for increased polarity and higher boiling point if needed. |

| Temperature | 60 °C | Increase in 10 °C increments, monitoring for side product formation. |

| Azetidine Electrophile | N-Boc-3-iodoazetidine | If using a less reactive electrophile (e.g., chloro), consider synthesizing the iodo or tosylate analog. |

| Reaction Time | 12 hours | Monitor by TLC/LC-MS and extend as needed. |

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the azetidine nitrogen in this synthesis?

For this specific synthesis, an N-Boc (tert-butoxycarbonyl) or N-Bzh (benzhydryl) protecting group is highly recommended.

-

N-Boc: Offers good stability under basic conditions and is easily removed with acid (e.g., TFA in DCM).

-

N-Bzh: Also stable to the reaction conditions and can be removed under hydrogenolysis conditions, which can be advantageous if other functional groups in the molecule are acid-sensitive.

Q2: Can I use a different coupling reaction instead of the Williamson ether synthesis?

Yes, if the Williamson ether synthesis is proving problematic, you might consider a Mitsunobu reaction.

-

Mitsunobu Reaction: This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to couple the phenol directly with N-protected azetidin-3-ol. This can be a milder alternative, but requires careful purification to remove the phosphine oxide and hydrazine byproducts.

Q3: How should I purify the final product?

Purification is typically achieved by column chromatography on silica gel.

-

Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The exact polarity will depend on the N-protecting group used.

-

TLC Staining: The product should be UV active due to the aromatic ring. A potassium permanganate stain can also be useful for visualizing the product.

Q4: Are there any safety precautions I should be aware of?

-

Sodium Hydride (NaH) and Potassium tert-Butoxide (t-BuOK): These are highly reactive and moisture-sensitive bases. Handle them under an inert atmosphere (nitrogen or argon). NaH can be pyrophoric.

-

DMF and DMSO: These are polar aprotic solvents that can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Bromo-4-chloro-3,5-dimethylphenol: Handle all chemical reagents with care, following the safety data sheet (SDS) recommendations.

IV. Visualizing the Process

Diagram 1: Proposed Synthetic Workflow

Caption: A typical workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to troubleshoot low reaction yields.

V. References

-

Williamson Ether Synthesis: For a general overview of the mechanism and applications. Source: Organic Chemistry Portal, [Link]

-

Mitsunobu Reaction: For an alternative coupling strategy. Source: Organic Chemistry Portal, [Link]

-

Azetidine Chemistry: For general information on the reactivity and synthesis of azetidine-containing compounds. Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, [Link]

-

Protecting Groups in Organic Synthesis: For detailed information on the use of N-Boc and other protecting groups. Source: Wiley, [Link]

Technical Support Center: Navigating Solubility Challenges of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine in aqueous media. This document provides in-depth troubleshooting strategies and foundational knowledge to overcome these challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine and why is it likely to be low?

Q2: What are the primary factors influencing the solubility of this compound?

A2: The two primary factors are its chemical structure and the properties of the solvent system. The bulky, non-polar phenoxy group is the main contributor to its poor water solubility. However, the azetidine ring contains a secondary amine, which is a basic functional group. This means the compound's overall charge and, consequently, its solubility are highly dependent on the pH of the aqueous medium.[1][2]

Q3: Can I improve the solubility by simply adjusting the pH?

A3: Yes, pH adjustment is a primary and often effective strategy. Since the azetidine nitrogen is basic, it can be protonated in acidic conditions to form a more soluble salt.[2] Lowering the pH of the aqueous solution will increase the concentration of the protonated, and therefore more water-soluble, form of the molecule.

Q4: What are some common formulation strategies to enhance the solubility of poorly water-soluble compounds like this one?

A4: Beyond pH adjustment, several techniques are widely used in pharmaceutical development to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, and cyclodextrins, as well as more advanced methods like creating solid dispersions or reducing particle size.[3][4][5][6]

Troubleshooting Guides

Problem 1: My compound is not dissolving in water or buffer at the desired concentration.

This is a common starting point for many researchers. The following workflow will guide you through a systematic approach to address this issue.

Caption: Decision tree for troubleshooting solubility issues.

Problem 2: How do I systematically test for the optimal pH for solubilization?

Answer: A pH-solubility profile is a critical experiment to determine the ideal pH range for your compound.